

Literature review of imidazo[1,2-b]pyridazine chemistry

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Compound of Interest

Compound Name: Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

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An In-Depth Technical Guide to the Chemistry of Imidazo[1,2-b]pyridazines for Researchers and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. This guide provides a comprehensive overview of the core chemistry of imidazo[1,2-b]pyridazines, covering fundamental synthetic strategies, key aspects of chemical reactivity and functionalization, and its profound applications in modern drug discovery. From classical condensation reactions to modern metal-catalyzed cross-couplings, this document serves as a technical resource for scientists aiming to harness the full potential of this versatile heterocycle.

Introduction: The Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine system consists of an imidazole ring fused to a pyridazine ring, creating a bicyclic 5-6 aromatic structure with a bridgehead nitrogen atom. This arrangement imparts a unique electronic distribution: the five-membered imidazole portion is electron-rich, while the six-membered pyridazine ring is electron-deficient. This dichotomy governs the molecule's reactivity and provides multiple sites for selective functionalization.

The scaffold's prominence surged with the success of Ponatinib (Iclusig®), an FDA-approved multi-kinase inhibitor for chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.^{[1][2]} Its versatility has since been demonstrated in a wide array of therapeutic areas, including the development of inhibitors for Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), and anaplastic lymphoma kinase (ALK), as well as antiviral and antibacterial agents.^{[2][3][4][5][6]}

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Figure 1.

The core structure and IUPAC numbering of the imidazo[1,2-b]pyridazine ring system (left) and the chemical structure of the kinase inhibitor Ponatinib (right).

Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

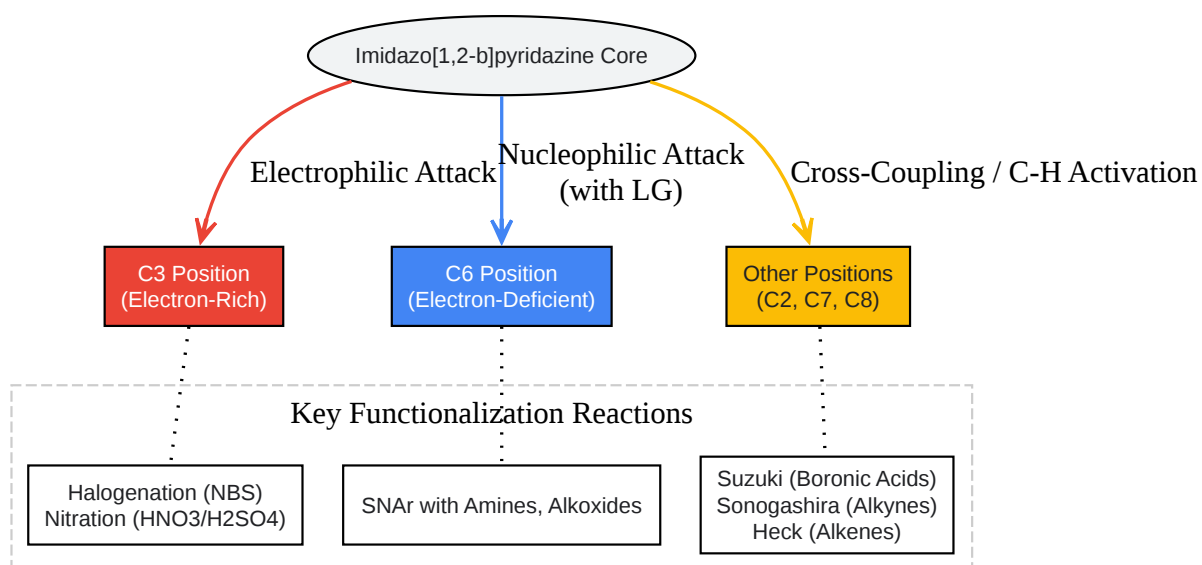
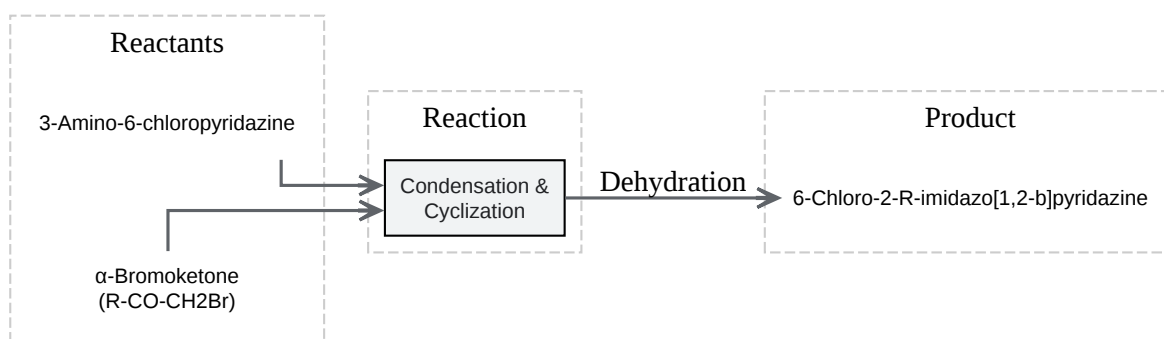
The construction of the core ring system is the foundational step in developing derivatives. Several reliable methods have been established, ranging from classical condensations to modern metal-catalyzed cyclizations.

Classical Synthesis: Tschitschibabin-Type Condensation

The most traditional and widely used method for synthesizing the imidazo[1,2-b]pyridazine backbone is a condensation reaction, analogous to the Tschitschibabin reaction, between a 3-aminopyridazine derivative and an α -halocarbonyl compound (e.g., α -bromoketone).^{[7][8][9][10]}

The mechanism involves the initial nucleophilic attack of the more nucleophilic ring nitrogen of the 3-aminopyridazine onto the α -carbon of the α -halocarbonyl. This is followed by an

intramolecular cyclization via the exocyclic amino group attacking the carbonyl carbon, and a subsequent dehydration step to yield the aromatic fused-ring system.[7] The presence of a halogen on the pyridazine ring, such as in 3-amino-6-chloropyridazine, is often crucial for directing the initial alkylation to the correct ring nitrogen and achieving good yields.[7]



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